Sub-Nanomolar Antiproliferative Activity in NSCLC
In the NCI-H358 human non-small cell lung cancer cell line harboring the KRAS G12C mutation, compound 20 exhibited sub-nanomolar antiproliferative potency with an IC50 of 0.5 nM [1]. In contrast, adagrasib (MRTX849) demonstrated substantially weaker activity in the same cellular context, with a reported IC50 of 14 nM . This represents a 28-fold improvement in cellular potency for compound 20. Additionally, compound 20's cellular activity is 12-fold more potent than sotorasib (AMG-510), which has a reported IC50 of 6 nM in NCI-H358 cells .
| Evidence Dimension | Antiproliferative activity in KRAS G12C-mutant NCI-H358 NSCLC cells |
|---|---|
| Target Compound Data | IC50 = 0.5 nM (0.0005 μM) |
| Comparator Or Baseline | Adagrasib (MRTX849): IC50 = 14 nM; Sotorasib (AMG-510): IC50 = 6 nM |
| Quantified Difference | 28-fold more potent than adagrasib; 12-fold more potent than sotorasib |
| Conditions | NCI-H358 cell line (KRAS G12C-mutant), 72-hour viability assay |
Why This Matters
Sub-nanomolar cellular potency enables lower effective concentrations in vitro, reducing the likelihood of off-target effects and compound precipitation during cell-based assays, which is critical for reliable mechanistic studies.
- [1] Liu Y, et al. Structure-based design and synthesis of novel highly potent and selective KRASG12C inhibitors. European Journal of Medicinal Chemistry. 2025; 10864. View Source
